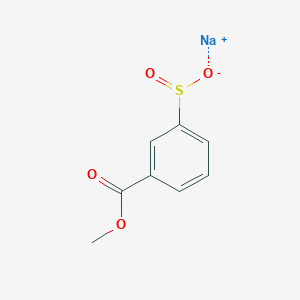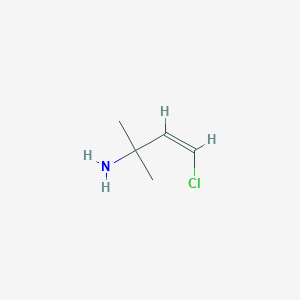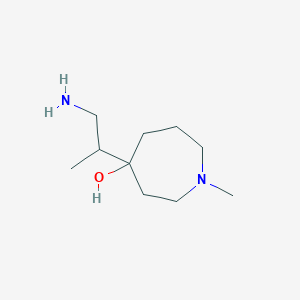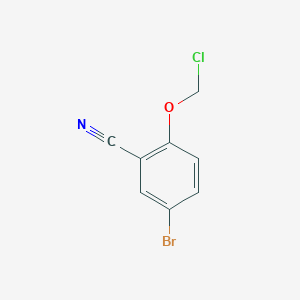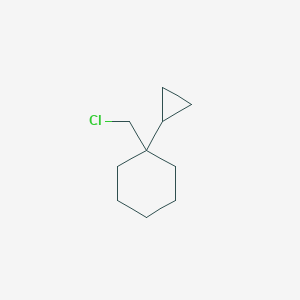![molecular formula C10H16O2 B13187632 Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
Bicyclo[6.1.0]nonane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[6.1.0]nonane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable scaffold in various chemical and biological applications. The bicyclo[6.1.0]nonane framework is particularly interesting due to its rigidity and the spatial arrangement of its atoms, which can influence its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid typically involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process can be carried out using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone. The reaction is performed under controlled conditions, usually at low temperatures to prevent over-oxidation and to ensure the selective formation of the carboxylic acid group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[6.1.0]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromium trioxide and sulfuric acid in acetone) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.
Major Products:
Oxidation: Further oxidized derivatives of the bicyclo[6.1.0]nonane framework.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
Bicyclo[6.1.0]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold in the development of new materials.
Industry: Used in the production of stable molecular probes and other functional materials.
Mécanisme D'action
The mechanism by which bicyclo[6.1.0]nonane-4-carboxylic acid exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The strained ring system of the bicyclo[6.1.0]nonane framework makes it highly reactive towards azides in SPAAC reactions. This reactivity allows for the selective labeling of biomolecules without interfering with natural biological processes . The molecular targets and pathways involved are typically those that can interact with the reactive sites of the compound, facilitating the formation of stable triazole linkages.
Comparaison Avec Des Composés Similaires
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A precursor in the synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid.
Cyclooctynes: Another class of strained alkynes used in bioorthogonal chemistry.
Uniqueness: this compound is unique due to its combination of a strained ring system and a carboxylic acid functional group. This combination provides a balance of stability and reactivity, making it particularly useful in aqueous environments and for applications requiring high chemoselectivity .
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
bicyclo[6.1.0]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12) |
Clé InChI |
UBZUPTPVECHPTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC2CC2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


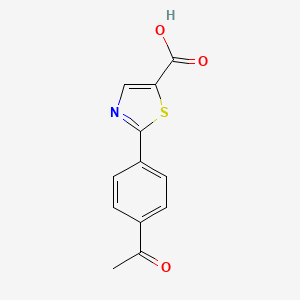
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
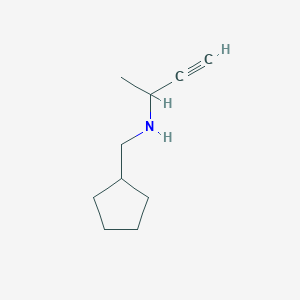

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
